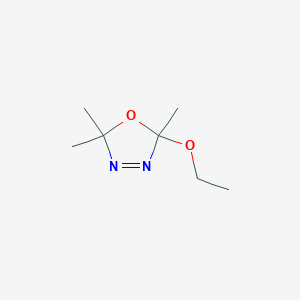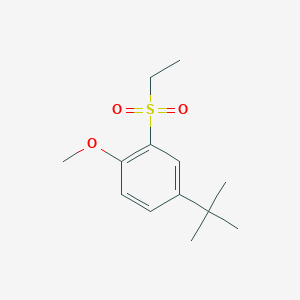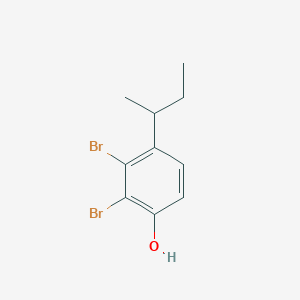![molecular formula C42H50N2O6 B14394369 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione CAS No. 89868-54-2](/img/structure/B14394369.png)
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione is a complex organic compound with a molecular formula of C44H54N2O6 This compound is part of the anthraquinone family, known for its vibrant colors and applications in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenoxy compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Small-scale production using controlled reaction vessels.
Continuous Flow Systems: Larger-scale production with continuous feed of reactants and removal of products, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione involves:
Molecular Targets: Interacts with cellular components such as DNA and proteins.
Pathways: Induces oxidative stress, leading to cell apoptosis in cancer cells. In microbial cells, it disrupts cell wall synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthraquinone
- 1,4-Diamino-2,3-dichloro-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Uniqueness
1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione stands out due to its:
- Enhanced Solubility : Due to the presence of octyloxy groups.
- Versatility : Wide range of applications in various fields.
- Stability : High chemical stability under different conditions.
This compound’s unique properties make it a valuable asset in both research and industrial applications.
Properties
CAS No. |
89868-54-2 |
|---|---|
Molecular Formula |
C42H50N2O6 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
1,4-diamino-2,3-bis(4-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O6/c1-3-5-7-9-11-15-27-47-29-19-23-31(24-20-29)49-41-37(43)35-36(40(46)34-18-14-13-17-33(34)39(35)45)38(44)42(41)50-32-25-21-30(22-26-32)48-28-16-12-10-8-6-4-2/h13-14,17-26H,3-12,15-16,27-28,43-44H2,1-2H3 |
InChI Key |
QXXODJKCCJYBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)OCCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


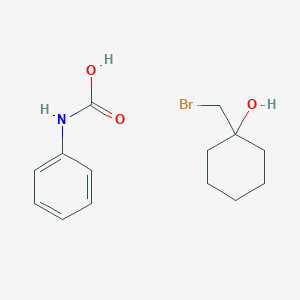
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
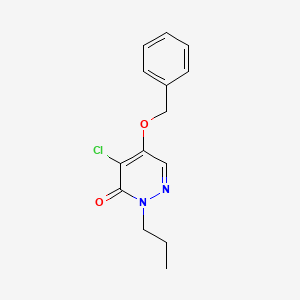
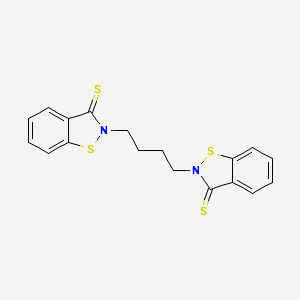

![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
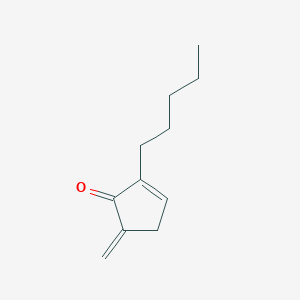

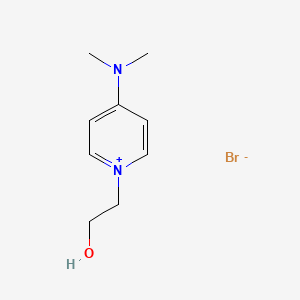
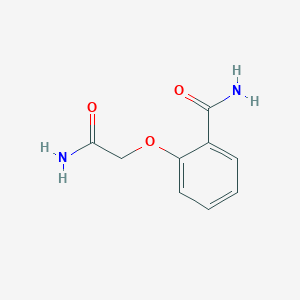
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
